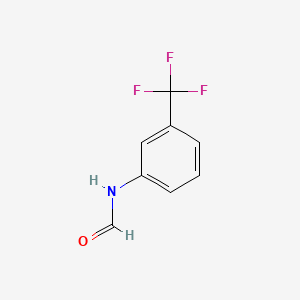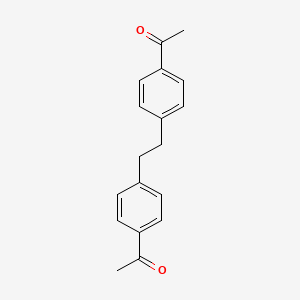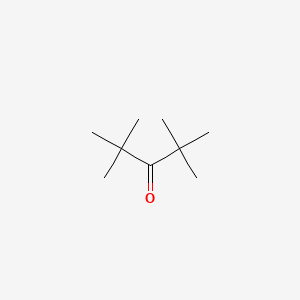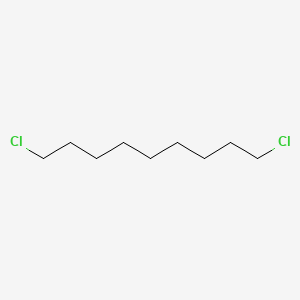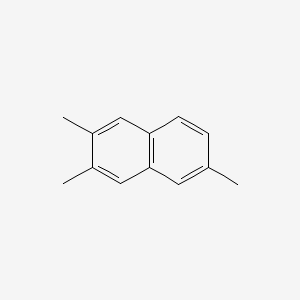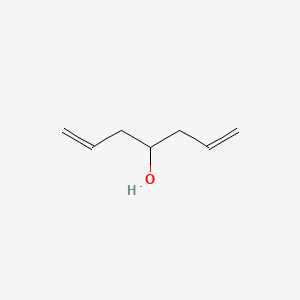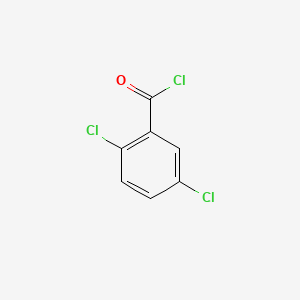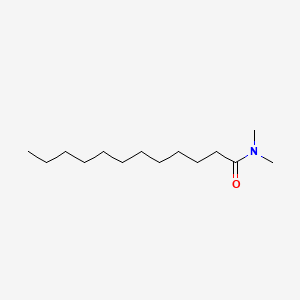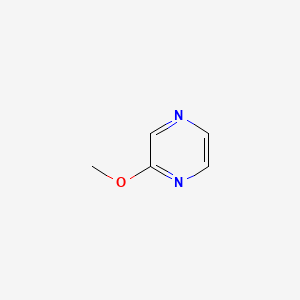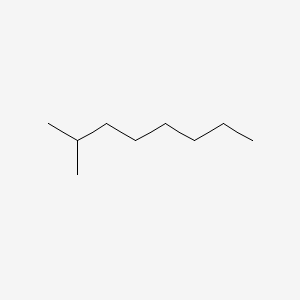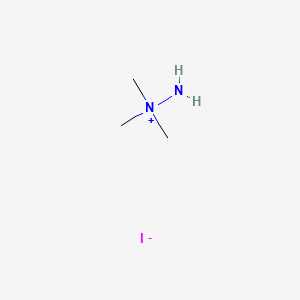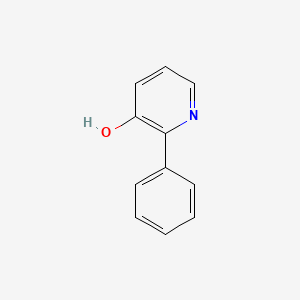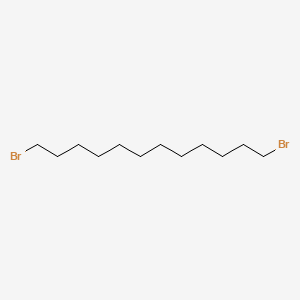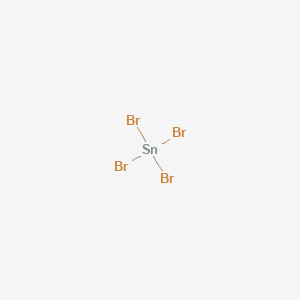
Tin(IV) bromide
説明
Tin(IV) bromide is an organotin compound with the chemical formula SnBr4. It is a colorless, crystalline solid that is highly reactive and used in various chemical processes. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use in organic synthesis and as a reagent in various chemical reactions.
作用機序
Tin(IV) bromide, also known as Tetrabromostannane or Stannane, tetrabromo-, is a chemical compound with the formula SnBr4 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound can form complexes with various ligands .
Mode of Action
This compound interacts with its targets by forming complexes. For example, it can form 1:1 and 1:2 complexes with ligands such as trimethylphosphine .
Biochemical Pathways
In aqueous solution, it forms a range of 6 coordinate ions with from 0-6 bromide ligands .
Pharmacokinetics
It’s known that this compound is a solid at room temperature and has a density of 334 g/mL at 25 °C .
Result of Action
It’s known that this compound is a colorless low melting solid .
Action Environment
It should be used only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
Stannane, tetrabromo- plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through coordination with hydroxyl-containing compounds. These interactions often involve ligand exchange reactions, where stannane, tetrabromo- forms complexes with biomolecules, leading to changes in their structure and function . The compound’s large tin atom and low-lying empty 5d atomic orbitals facilitate these interactions, making it a versatile agent in biochemical processes.
Cellular Effects
Stannane, tetrabromo- has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . Additionally, stannane, tetrabromo- can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of stannane, tetrabromo- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form coordination complexes with enzymes, altering their catalytic activity. For example, stannane, tetrabromo- can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Furthermore, the compound’s interactions with DNA and transcription factors can result in changes in gene expression, affecting various cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stannane, tetrabromo- can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable in air and moisture, but it can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term studies have shown that stannane, tetrabromo- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of stannane, tetrabromo- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways. At high doses, stannane, tetrabromo- can cause toxic or adverse effects, including cellular toxicity, disruption of normal cellular processes, and potential organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Stannane, tetrabromo- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses, energy metabolism, and biosynthetic pathways . By modulating these pathways, stannane, tetrabromo- can affect the overall metabolic state of cells and tissues, leading to changes in cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, stannane, tetrabromo- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues can also influence its overall impact on cellular function, with higher concentrations in certain tissues leading to more pronounced effects.
Subcellular Localization
Stannane, tetrabromo- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, stannane, tetrabromo- can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules, influencing cellular processes such as protein synthesis, energy production, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: Tin(IV) bromide can be synthesized through the direct reaction of tin with bromine. The reaction is typically carried out under controlled conditions to ensure the complete conversion of tin to the tetrabromo derivative. The reaction can be represented as:
Sn+2Br2→SnBr4
Industrial Production Methods: In industrial settings, the production of stannane, tetrabromo- involves the use of high-purity tin and bromine. The reaction is conducted in a closed system to prevent the escape of bromine gas, which is highly toxic. The product is then purified through recrystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions: Tin(IV) bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more bromine atoms with other groups.
Reduction Reactions: It can be reduced to lower oxidation states of tin.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Common nucleophiles include alkyl and aryl groups, which can replace bromine atoms under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce stannane, tetrabromo-.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound.
Major Products Formed:
Substitution: Products include organotin compounds with various organic groups.
Reduction: Products include lower oxidation state tin compounds.
Oxidation: Products include tin oxides and other higher oxidation state compounds.
科学的研究の応用
Tin(IV) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is used in the study of tin-based biological interactions and as a precursor for biologically active organotin compounds.
Medicine: Organotin compounds derived from stannane, tetrabromo- are investigated for their potential use in pharmaceuticals.
Industry: It is used in the production of tin-based catalysts and as a stabilizer in the manufacturing of plastics and other materials.
類似化合物との比較
Tin(IV) bromide can be compared with other similar compounds such as:
Stannane (SnH4): A simpler tin hydride with different reactivity and applications.
Tributyltin Hydride (Bu3SnH): Another organotin compound used in organic synthesis, but with different properties and uses.
Stannatrane: A tin-based atrane with unique structural properties and applications in selective alkyl transfer reactions.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various organotin compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications.
特性
IUPAC Name |
tetrabromostannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUHJWLSNQKIP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Sn](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnBr4, Br4Sn | |
| Record name | tin(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064873 | |
| Record name | Tin tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Fumes in air; mp = 31 deg C; [Merck Index] Colorless crystals; [Aldrich MSDS] | |
| Record name | Stannic bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-67-5 | |
| Record name | Tin tetrabromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannic bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNIC BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23C21BW281 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


